molecular formula C10H11N3O6 B2665790 1,4-Diethyl-2,3,5-trinitrobenzene CAS No. 1363844-94-3

1,4-Diethyl-2,3,5-trinitrobenzene

Cat. No. B2665790
CAS RN: 1363844-94-3
M. Wt: 269.213
InChI Key: KOMATHOIISNIHJ-UHFFFAOYSA-N
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Description

1,4-Diethyl-2,3,5-trinitrobenzene (DETN) is an organic compound that is widely used in scientific research, particularly in the field of organic synthesis. It is a highly explosive compound, and as such, it is used in the manufacture of explosives, propellants, and other military-grade materials. In addition, DETN is used in the synthesis of various compounds, such as diazo compounds, nitroso compounds, and nitro compounds, as well as in the production of pharmaceuticals and other chemicals.

Scientific Research Applications

Covalent Organic Frameworks

Research into covalent organic frameworks (COFs) demonstrates the potential of using substituted benzenes in creating highly crystalline, stable, and porous materials for gas storage and separation applications. For example, the synthesis of COFs using hydrazone linkages shows promise in expanding the scope of porous materials (Uribe-Romo et al., 2011).

Nucleophilic Aromatic Addition

The study of the condensation of carbanions with 1,3,5-trinitrobenzene reveals a new type of bicyclic anion formation. This research highlights the reactivity of trinitrobenzene derivatives towards ketonic compounds, providing insights into the synthesis of novel organic compounds (Foreman et al., 1969).

Molecular Dynamics and Structure

Investigations into the dynamics of ethyl groups in ethylbenzenes using solid-state proton spin relaxation techniques offer insights into the molecular structure and reorientation barriers of substituted benzenes. Such studies are crucial for understanding the physical properties of organic compounds (Beckmann et al., 1991).

Supramolecular Templates

Research on 1,3,5-triethylbenzenes as supramolecular templates demonstrates the importance of steric effects in organizing molecular-recognition elements. This work provides a basis for designing more effective supramolecular hosts and improving target binding affinities (Wang & Hof, 2012).

Aromatic Transalkylation

The study of the ZSM-5-catalyzed transalkylation of ethylbenzene highlights the catalytic processes involved in the production of benzene and diethylbenzenes. This research is relevant for the petrochemical industry, focusing on the optimization of catalytic reactions (Santilli, 1986).

properties

IUPAC Name

1,4-diethyl-2,3,5-trinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c1-3-6-5-8(11(14)15)7(4-2)10(13(18)19)9(6)12(16)17/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMATHOIISNIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])CC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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